1-(2-bromobenzoyl)azepane
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Overview
Description
1-(2-bromobenzoyl)azepane, also known as BBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is a member of the azepane family, which is a class of organic compounds that contain a seven-membered ring with at least one nitrogen atom. BBA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in various applications.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit antioxidant and neuroprotective properties. This compound has also been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
1-(2-bromobenzoyl)azepane has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-bromobenzoyl)azepane. One possible direction is to further investigate its mechanism of action and its potential use in the development of new drugs for the treatment of various diseases. Another direction is to explore its potential use in the development of new materials and technologies, such as sensors and drug delivery systems. Additionally, further research is needed to optimize the synthesis and purification of this compound and to develop new methods for its use in lab experiments.
Synthesis Methods
The synthesis of 1-(2-bromobenzoyl)azepane involves several steps, including the reaction of 2-bromobenzoyl chloride with 1,6-diaminohexane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
1-(2-bromobenzoyl)azepane has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for use in the development of new drugs for the treatment of these diseases.
Properties
IUPAC Name |
azepan-1-yl-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZXZKOPKCTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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